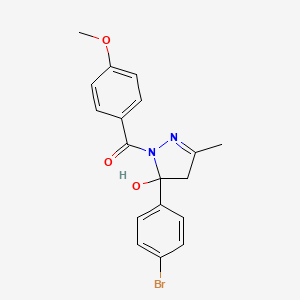![molecular formula C16H16ClNO4 B5090482 2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)
2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively researched. In
Aplicaciones Científicas De Investigación
2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate has been studied for its potential applications in a range of scientific research areas. One of its primary applications is in the study of cancer. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate involves the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using this compound is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for the study of 2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate. One area of research is in the development of more potent and selective inhibitors of topoisomerase II and cyclin-dependent kinases. Another area of research is in the development of new therapies for cancer and neurodegenerative diseases based on the properties of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use.
In conclusion, this compound is a chemical compound that has a range of potential applications in scientific research. Its anti-tumor properties and neuroprotective effects make it a promising tool for the study of cancer and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate involves the reaction of 2-naphthylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine and acetic anhydride to yield the final product.
Propiedades
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]butyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-3-10(8-22-9(2)19)18-14-13(17)15(20)11-6-4-5-7-12(11)16(14)21/h4-7,10,18H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGTXKLBSSHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)

![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)
![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
